

A Technical Guide to Dimethylated Adenosine Modifications in RNA

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Compound of Interest

Compound Name: 2,8-Dimethyladenosine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of known dimethylated adenosine modifications in RNA. It covers the core aspects of their biology, quantitative abundance, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers in the fields of epitranscriptomics, molecular biology, and drug development.

Introduction to Dimethylated Adenosine Modifications

Post-transcriptional modifications of RNA add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, methylation is one of the most prevalent. Dimethylated adenosine modifications, characterized by the addition of two methyl groups to an adenosine residue, are emerging as critical regulators of various cellular processes. This guide focuses on three key dimethylated adenosine modifications: N6,N6-dimethyladenosine (m6,6A), N6,2'-O-dimethyladenosine (m6Am), and the more recently discovered 1,N6-dimethyladenosine (m1,6A). These modifications are installed by specific "writer" enzymes, removed by "eraser" enzymes, and their functions are mediated by "reader" proteins that recognize the modified nucleoside. Dysregulation of these modifications has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.

Quantitative Analysis of Dimethylated Adenosine Modifications

The abundance of dimethylated adenosine modifications can vary significantly across different RNA species, cell types, and tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of these modifications. The following tables summarize the currently available quantitative data for m6,6A, m6Am, and m1,6A.

Table 1: Quantitative Levels of N6,N6-dimethyladenosine (m6,6A) in RNA

Sample Type	RNA Species	Quantification Method	Abundance	Reference
Human 18S rRNA	rRNA	LC-MS/MS	Conserved modification at positions 1850 and 1851	[1]
Mycobacterium bovis BCG	tRNA	LC-MS/MS	0.88 pmol/μg	[2]
Rat Liver	tRNA	LC-MS/MS	Below detection limit	[2]
Human TK6 cells	tRNA	LC-MS/MS	Below detection limit	[2]
Yeast	tRNA	LC-MS/MS	Below detection limit	[2]

Table 2: Quantitative Levels of N6,2'-O-dimethyladenosine (m6Am) in RNA

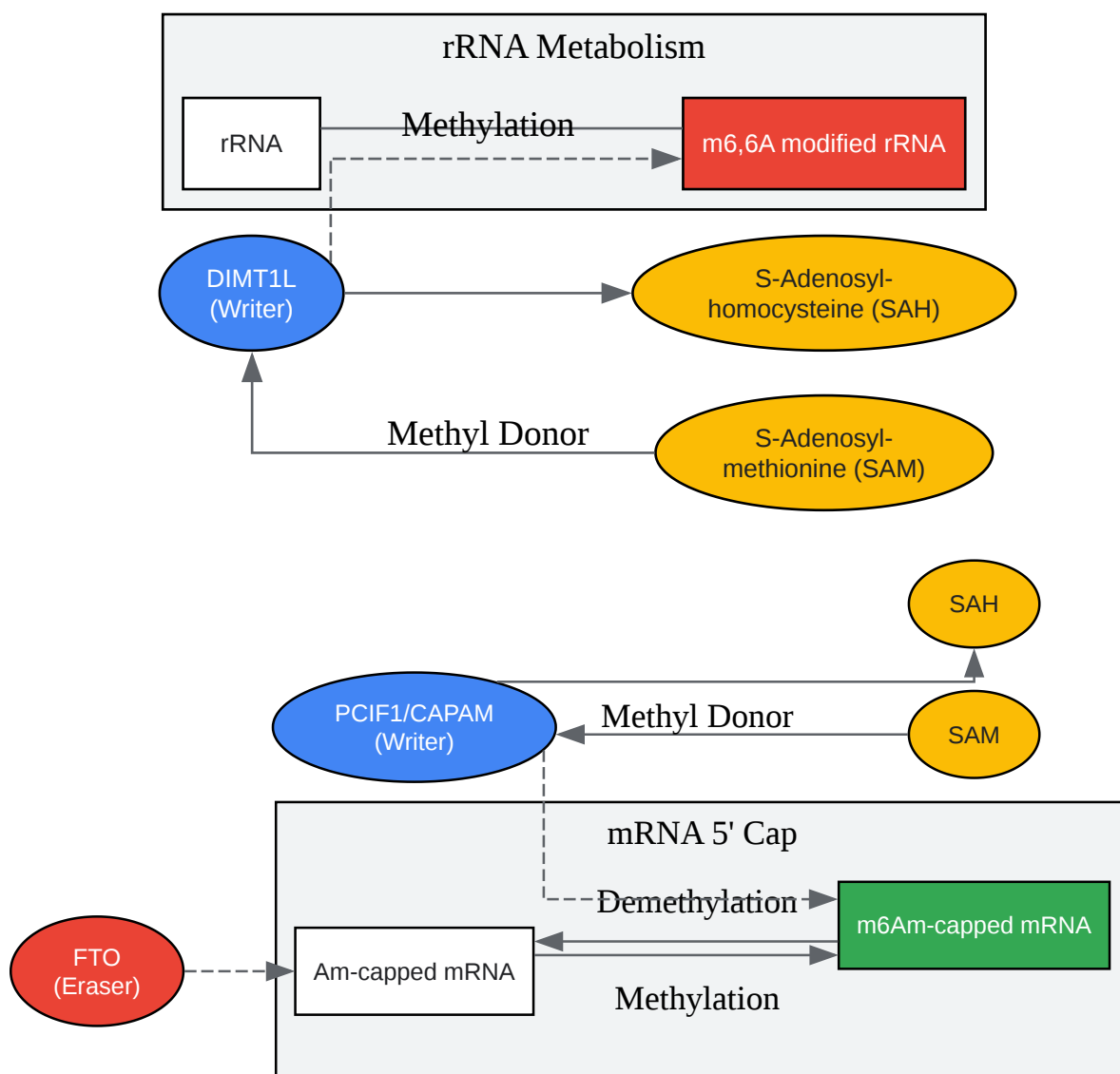
Sample Type	RNA Species	Quantification Method	Abundance	Reference
Human Serum (Healthy)	Total RNA	HILIC-MS/MS	0.16–2.28 nM (Average: 0.63 ± 0.37 nM)	[3]
Human Serum (Colorectal Cancer)	Total RNA	HILIC-MS/MS	0.17–2.56 nM (Average: 1.13 ± 0.53 nM)	[3]
Human Serum (Gastric Cancer)	Total RNA	HILIC-MS/MS	0.24–2.15 nM (Average: 0.91 ± 0.57 nM)	[3]
Human Heart	Total RNA	Not Specified	~0.01% of total adenosine	[4]
HEK293T cells	mRNA	Not Specified	92% of 5' capped mRNAs	[4]

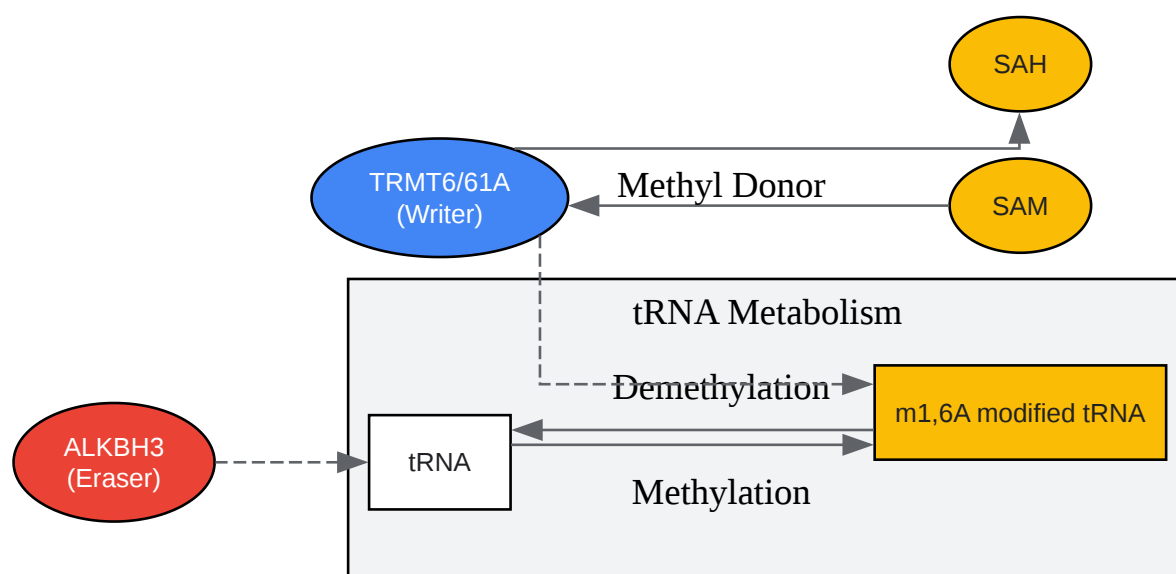
Table 3: Quantitative Levels of 1,N6-dimethyladenosine (m1,6A) in tRNA

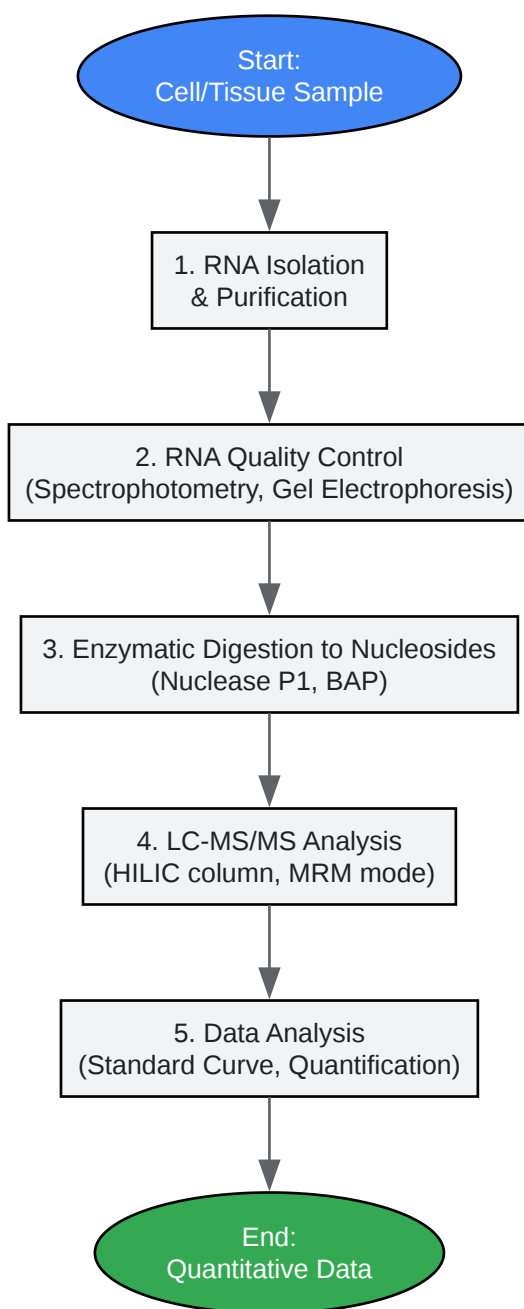
Sample Type	Quantification Method	Abundance (% of total adenosine)	Reference
Mammalian Cells (various)	LC-MS/MS	0.0049% - 0.0084%	[5]
Mammalian Tissues (various)	LC-MS/MS	0.019% - 0.047%	[5]
Human Breast Cancer Tissues	LC-MS/MS	Significantly increased compared to adjacent normal tissues	[5]
HEK293T tRNAGly(GCC)	LC-MS/MS	~0.0060%	[5]
HEK293T tRNAHis(GUG)	LC-MS/MS	~0.0016%	[5]
HEK29T tRNAiMet(CAU)	LC-MS/MS	~0.0025%	[5]

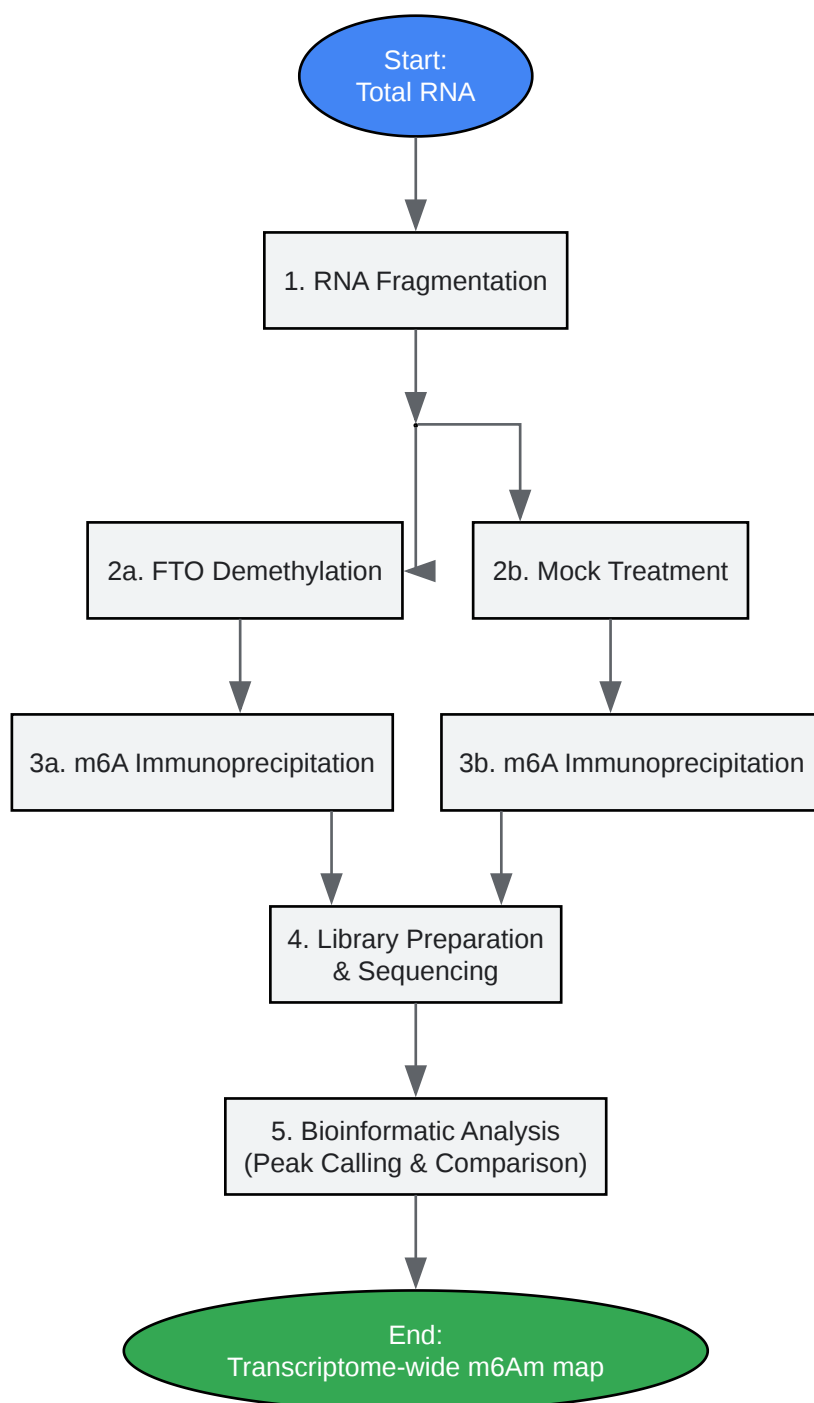
Regulatory Pathways of Dimethylated Adenosine Modifications

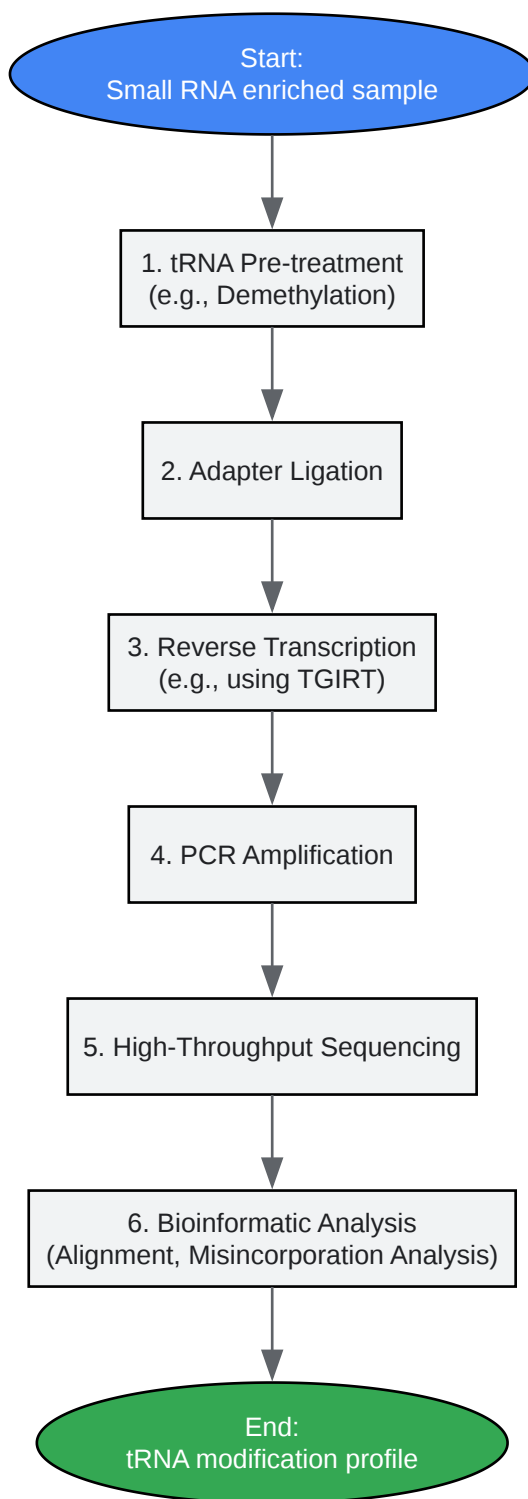
The dynamic nature of dimethylated adenosine modifications is controlled by the coordinated action of writer and eraser enzymes. The following diagrams, generated using the DOT language, illustrate the known regulatory pathways for m6,6A, m6Am, and m1,6A.











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